BenchChemオンラインストアへようこそ!

TC OT 39

Oxytocin receptor Non-peptide agonist Sex difference

TC OT 39 is a non-peptide oxytocin receptor partial agonist with unique polypharmacology: OXTR partial agonist (EC50=33 nM), V2 partial agonist (EC50=850 nM), and V1a antagonist (Ki=330 nM). Unlike peptide ligands, its non-peptide structure confers resistance to enzymatic degradation and enables sex-independent efficacy in pain models. This makes it the superior tool compound for CNS-penetrant, long-term in vivo studies. Procure high-purity TC OT 39 to ensure experimental reproducibility in oxytocin-vasopressin pathway research.

Molecular Formula C32H40N8O2S
Molecular Weight 600.8 g/mol
CAS No. 479232-57-0
Cat. No. B611260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC OT 39
CAS479232-57-0
SynonymsTC-OT 39, TC OT 39, TCOT 39
Molecular FormulaC32H40N8O2S
Molecular Weight600.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N6CCCN(CC6)C
InChIInChI=1S/C32H40N8O2S/c1-22-18-23(30(41)40-21-25-20-34-37(3)29(25)35-26-8-4-5-9-27(26)40)11-12-24(22)19-33-32(42)39-15-6-10-28(39)31(43)38-14-7-13-36(2)16-17-38/h4-5,8-9,11-12,18,20,28,35H,6-7,10,13-17,19,21H2,1-3H3,(H,33,42)/t28-/m0/s1
InChIKeyKSNHHKZYKYNBEI-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TC OT 39 Procurement Guide: CAS 479232-57-0, A Non-Peptide Oxytocin Receptor Partial Agonist with Vasopressin Receptor Modulatory Activity


TC OT 39 (CAS 479232-57-0) is a synthetic non-peptide oxytocin receptor (OXTR) partial agonist that also exhibits activity at vasopressin receptors. It is chemically defined as (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide with a molecular weight of 600.78 g/mol . The compound acts as a partial agonist at the oxytocin receptor (EC50 = 33 nM) and the vasopressin V2 receptor (EC50 = 850 nM), while functioning as an antagonist at the vasopressin V1a receptor (Ki = 330 nM) [1]. Unlike endogenous oxytocin, which is a peptide, TC OT 39 is a non-peptide molecule, conferring potential advantages in metabolic stability and resistance to enzymatic degradation [2]. This distinct pharmacological profile positions TC OT 39 as a valuable tool compound for investigating oxytocin receptor signaling pathways and exploring therapeutic applications in conditions such as pain and anxiety.

Why Generic Substitution of TC OT 39 with Other Oxytocin Receptor Ligands Is Scientifically Unsound


Direct substitution of TC OT 39 with other oxytocin receptor (OXTR) ligands, such as the endogenous peptide oxytocin, the peptide agonist carbetocin, or the peptide antagonist atosiban, is not scientifically justified due to fundamental differences in chemical structure, receptor selectivity profiles, and susceptibility to enzymatic degradation. TC OT 39 is a non-peptide molecule, while oxytocin, carbetocin, and atosiban are peptides, rendering them vulnerable to rapid degradation by peptidases such as insulin-regulated aminopeptidase (IRAP), a factor that can significantly influence in vivo efficacy and duration of action [1]. Furthermore, TC OT 39 exhibits a unique polypharmacological profile, acting as a partial agonist at OXTR and V2 receptors while antagonizing V1a receptors, a pattern of activity not replicated by simpler peptide agonists or antagonists. The quantitative evidence below demonstrates that even compounds nominally targeting the same receptor can exhibit stark differences in potency, selectivity, and functional outcomes, making unvalidated substitution a high-risk proposition for experimental reproducibility and data interpretation.

Quantitative Differentiation of TC OT 39 from Closest Analogs: A Comparative Evidence Guide


TC OT 39 is a Non-Peptide Molecule, Overcoming Sex-Dependent Efficacy Limitations Observed with Endogenous Peptide Oxytocin

In a rat model of carrageenan-induced inflammatory hyperalgesia, intrathecal administration of the non-peptide TC OT 39 produced significant anti-hyperalgesic effects in both male and female rats, demonstrating no sex difference in efficacy. In contrast, the endogenous peptide oxytocin has been shown in prior studies to exhibit a clear sex difference in its spinal anti-nociceptive effects, with reduced efficacy in females, an effect attributed to higher expression of the oxytocin-degrading enzyme IRAP in the female spinal cord [1]. This indicates that the non-peptide nature of TC OT 39 confers resistance to IRAP-mediated degradation, leading to more consistent efficacy across sexes. The anti-hyperalgesia induced by TC OT 39 was attenuated by co-administration of the OTR antagonist atosiban, confirming the effect is mediated through OTR activation [1].

Oxytocin receptor Non-peptide agonist Sex difference Hyperalgesia IRAP degradation

TC OT 39 Exhibits Higher Potency for the Oxytocin Receptor (OXTR) Compared to the V2 Vasopressin Receptor, Providing a Defined Selectivity Window

TC OT 39 acts as a partial agonist at the human oxytocin receptor with an EC50 of 33 nM. It also activates the vasopressin V2 receptor with an EC50 of 850 nM . This represents an approximately 26-fold selectivity for OXTR over V2R in terms of agonist potency. This selectivity profile is crucial for experiments where minimizing V2 receptor-mediated effects (such as antidiuresis) is desired. In comparison, the endogenous peptide oxytocin is a full agonist at OXTR with an EC50 typically in the low nanomolar range (e.g., ~1-10 nM), but it also potently activates V2 receptors with only ~10-fold selectivity, and its peptide nature limits its utility in many in vivo settings.

Oxytocin receptor Vasopressin V2 receptor Selectivity EC50 Partial agonist

TC OT 39 Functions as a Vasopressin V1a Receptor Antagonist, a Profile Distinct from Peptide Agonists like Carbetocin

In addition to its OXTR partial agonist activity, TC OT 39 acts as an antagonist at the human vasopressin V1a receptor with a Ki of 330 nM [1]. This dual activity (OXTR agonist/V1a antagonist) is unique among commonly used oxytocin receptor ligands. For example, carbetocin, a peptide OXTR agonist used clinically and in research, is a selective agonist with no reported V1a antagonist activity [2]. The V1a receptor is involved in vasoconstriction, social behavior, and stress responses. The ability of TC OT 39 to block this receptor while partially activating OXTR provides a distinct pharmacological tool for dissecting the interplay between oxytocin and vasopressin systems.

Vasopressin V1a receptor Antagonist Ki Polypharmacology Carbetocin

TC OT 39 Demonstrates Comparable In Vivo Anti-Hyperalgesic Efficacy to WAY 267,464, Another Non-Peptide OXTR Agonist, Validating the Class Effect

In a direct comparative study using a rat model of inflammatory hyperalgesia, both TC OT 39 and WAY 267,464, another non-peptide OXTR agonist, produced significant and comparable reductions in hyperalgesia when administered intrathecally [1]. Both compounds were effective in male and female rats, and the anti-hyperalgesic effects of both were attenuated by the OXTR antagonist atosiban [1]. This head-to-head comparison confirms that TC OT 39 achieves similar in vivo efficacy to a structurally distinct non-peptide OXTR agonist, reinforcing the validity of this chemical class for producing consistent, sex-independent anti-nociceptive effects.

WAY 267,464 Anti-hyperalgesia Non-peptide agonist In vivo Pain

Optimal Scientific and Preclinical Application Scenarios for TC OT 39 (CAS 479232-57-0)


Investigating Oxytocin Receptor-Mediated Analgesia in Mixed-Sex Rodent Cohorts

TC OT 39 is ideally suited for preclinical pain studies involving both male and female animals. As demonstrated in a rat model of inflammatory hyperalgesia, TC OT 39 produces significant and comparable anti-nociceptive effects in both sexes, eliminating the sex-dependent efficacy limitation observed with endogenous peptide oxytocin [1]. This ensures that experimental outcomes are not confounded by sex-specific metabolic differences, leading to more robust and reproducible data in analgesic drug discovery programs.

Dissecting the Interplay Between Oxytocin and Vasopressin V1a Receptor Signaling

The unique polypharmacological profile of TC OT 39—acting as a partial agonist at OXTR (EC50 = 33 nM) and an antagonist at V1a receptors (Ki = 330 nM)—makes it a powerful tool for studying the functional consequences of simultaneous OXTR activation and V1a blockade [1][2]. This is particularly relevant in neuroscience research exploring social behavior, stress responses, and anxiety, where both oxytocin and vasopressin systems are intimately involved. Using TC OT 39 allows researchers to probe these intertwined pathways with a single compound, a capability not offered by selective OXTR agonists like carbetocin or selective V1a antagonists.

In Vivo Studies Requiring a Non-Peptide Oxytocin Receptor Agonist with Resistance to Enzymatic Degradation

For in vivo pharmacological studies where the short half-life and poor blood-brain barrier penetration of peptide oxytocin receptor ligands are limiting factors, TC OT 39 offers a valuable alternative. Its non-peptide structure confers resistance to degradation by peptidases such as IRAP, as evidenced by its sustained and sex-independent efficacy in a rat hyperalgesia model compared to the sex-dependent effects of oxytocin [1]. This makes TC OT 39 a superior choice for long-term dosing regimens, behavioral assays, and studies where central nervous system penetration is a key consideration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC OT 39

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.